3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Description

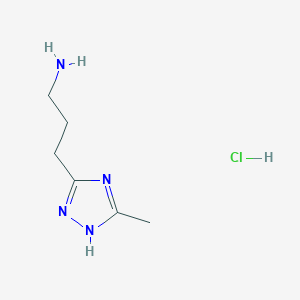

3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a small organic compound characterized by a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 3-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₂N₄·HCl, with a molecular weight of 176.65 g/mol (calculated from its free base formula C₆H₁₂N₄, MW 140.19, plus HCl) . Key structural features include:

- A planar 1,2,4-triazole heterocycle, which can participate in hydrogen bonding and π-π interactions.

- A methyl group at the triazole’s 5-position, influencing steric and electronic properties.

The compound’s SMILES notation is CC1=NC(=NN1)CCCN, and its InChIKey is FXVXCWWBFBEURF-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for its adducts range from 128.9–139.4 Ų, suggesting moderate polarity .

Properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3,(H,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOYXDEBJGGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354953-35-7 | |

| Record name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 5-methyl-1H-1,2,4-triazole and 1,3-diaminopropane.

Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the desired compound.

Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Oxidation can yield compounds such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid.

Reduction Products: Reduction can produce 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ol.

Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₂N₄Cl

- Molecular Weight : 176.65 g/mol

- CAS Number : 2613298-99-8

The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal pathogens .

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For example, the compound has been evaluated for its efficacy against bacterial strains, demonstrating promising results that warrant further investigation into its potential as an antimicrobial agent .

Cancer Treatment

The triazole scaffold has been extensively studied for its anticancer properties. Research suggests that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Neurological Applications

There is emerging interest in the neuroprotective effects of triazole derivatives. Preliminary studies indicate that these compounds may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride but differ in substituents, heterocycles, or functional groups, leading to distinct physicochemical and biological properties.

Positional Isomers and Triazole Derivatives

Key Insights :

- Triazole vs. Oxadiazole : The replacement of triazole with oxadiazole (e.g., in ) reduces hydrogen-bond acceptor sites, impacting solubility and target affinity .

- Substituent Position : The 1-methyl isomer () exhibits different tautomeric behavior compared to the 5-methyl derivative, influencing its reactivity and pharmacokinetics .

Heterocyclic and Functional Group Variations

Key Insights :

- Aromatic vs. Aliphatic Chains : Compounds with aryl groups (e.g., indole in ) exhibit stronger π-π interactions, while alkyl chains (e.g., decylphenyl in ) enhance membrane permeability .

- Fluorine Substitution : Fluorinated derivatives (e.g., ) show improved bioavailability and resistance to oxidative metabolism .

Pharmacological Potential

- Antifungal Activity: A triazole-propanol derivative in showed MIC = 0.001 µg/mL against Candida albicans .

- CNS Targets : Oxadiazole derivatives () are explored for neuropharmacology due to blood-brain barrier penetration .

Biological Activity

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a derivative of the 1,2,4-triazole class of compounds. This class is known for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique triazole ring structure enhances its pharmacological potential, making it a significant candidate in medicinal chemistry and drug development.

The compound's IUPAC name is 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ammonium chloride. Its molecular formula is with a molecular weight of approximately 213.11 g/mol. The presence of the triazole moiety is critical for its biological activity due to its ability to interact with various biological targets through hydrogen bonding and dipole interactions .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various triazole compounds reported that those containing the triazole ring demonstrated notable antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine were tested and showed promising results comparable to standard antibiotics like streptomycin and neomycin .

| Pathogen | Zone of Inhibition (mm) | Standard Drug | Comparison |

|---|---|---|---|

| Escherichia coli | 20 | Streptomycin | Equivalent |

| Staphylococcus aureus | 18 | Neomycin | Slightly lower |

| Klebsiella pneumoniae | 15 | Streptomycin | Lower |

| Shigella dysenteriae | 17 | Neomycin | Equivalent |

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in various studies. Specifically, compounds similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins and cell cycle arrest .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, triazole derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Antibacterial Study : A study demonstrated that a series of synthesized triazole derivatives exhibited significant antibacterial activity against multiple strains of pathogenic bacteria. The results indicated that modifications on the triazole ring could enhance activity .

- Anticancer Research : Another investigation focused on the anticancer effects of triazoles where specific derivatives were tested against breast cancer cell lines. The results indicated a marked reduction in cell viability at certain concentrations .

- Inflammation Model : A model studying the anti-inflammatory effects showed that triazole derivatives could significantly reduce inflammation markers in animal models, suggesting their therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, and what starting materials are typically employed?

- Methodology : Two primary pathways are documented:

Cyclocondensation : Use succinic anhydride and aminoguanidine hydrochloride as core reactants, followed by coupling with substituted amines under controlled pH (7–8) to form the triazole ring.

Functionalization : Modify pre-synthesized triazole derivatives via alkylation or amidation, using reducing agents like sodium borohydride to stabilize intermediates .

- Key Reagents : Succinic anhydride, aminoguanidine hydrochloride, and primary/secondary amines. Reaction optimization may require pH adjustment and temperature control (e.g., 60–80°C) .

Q. How can researchers characterize the tautomeric behavior of this compound in solution and solid states?

- Solid-State Analysis : X-ray crystallography (e.g., monoclinic P21/c space group) confirms tautomeric forms by resolving hydrogen-bonding networks and molecular packing .

- Solution Studies : Use -NMR and -NMR to monitor proton shifts indicative of tautomerism. Variable-temperature NMR can reveal dynamic equilibria between 1,2,4-triazole tautomers .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Primary Methods :

- X-ray Diffraction (XRD) : Resolves crystal lattice parameters (e.g., unit cell dimensions: ) .

- Mass Spectrometry (MS) : Validates molecular weight () and fragmentation patterns .

- FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm, C-N vibrations at ~1600 cm) .

Q. What stability considerations are critical during storage and handling of hydrochloride salts of triazole derivatives?

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity .

- Safety : Use fume hoods and personal protective equipment (PPE) due to risks of skin corrosion (Category 1B) and acute oral toxicity (Category 4) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

- Parameter Screening :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate cyclocondensation.

- Reagent Ratios : Optimize molar ratios of succinic anhydride to amines (1:1.2) to minimize side products .

Q. How should contradictory spectral data between predicted and observed NMR results be resolved?

- Approach :

Computational Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Isotopic Labeling : Introduce -labels to track tautomeric shifts in the triazole ring .

Multi-Technique Cross-Validation : Correlate NMR data with XRD-derived bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.